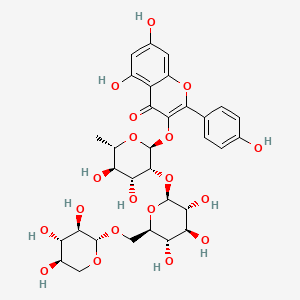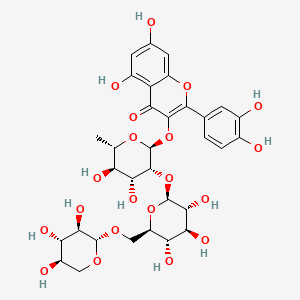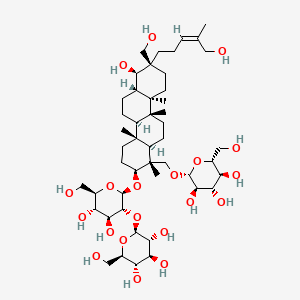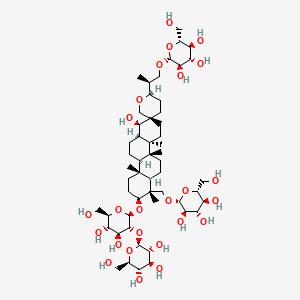
Acetato de Soyosaponina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Soyosaponin Ac is a natural compound that belongs to the chemical family of Triterpenoids . It is extracted from the seeds of Glycine max . The molecular formula of Soyosaponin Ac is C67H104O32 and it has a molecular weight of 1421.5 .
Synthesis Analysis
The synthesis of Soyosaponin Ac involves several genes related to the soyasaponin biosynthetic pathway . These genes show significant changes in their expression patterns in different soybean cultivars . The UGT73F4 gene, in particular, could be responsible for the biosynthesis of Soyosaponin Ac .
Molecular Structure Analysis
The molecular structure of Soyosaponin Ac is complex. It involves a variety of chemical groups and bonds, which contribute to its unique properties .
Chemical Reactions Analysis
Soyosaponin Ac is involved in a variety of chemical reactions. For instance, it plays a crucial role in the soyasaponin biosynthetic pathway .
Aplicaciones Científicas De Investigación
Biosíntesis en Cultivos de Soja
Acetato de Soyosaponina juega un papel crucial en la vía de biosíntesis en los cultivos de soja . Se encontró que los patrones de acumulación de Soyosaponina Aa y Ab fueron diferentes en los cultivares Sojeongja y Haepum . El gen UGT73F4 podría ser responsable de la biosíntesis de Soyosaponina Aa en Socheongja .
Respuesta al Estrés Abiótico
This compound está involucrado en la respuesta a las condiciones de estrés abiótico en los cultivos de soja . Los niveles de expresión de los genes biosintéticos de Soyosaponina y los contenidos de Soyosaponina se alteraron en varias condiciones de estrés abiótico .
Mejora Nutricional en los Productos de Soja
This compound, como componente bioactivo de la harina de soya (SBM), contribuye al valor nutricional de los productos de soya . Se utilizan varios métodos de procesamiento, como lavado con etanol/ácido, tratamiento con enzimas y fermentación, para mejorar el valor nutricional de los productos de soya .
Propiedades Antioxidantes y Antiinflamatorias
This compound es conocido por sus propiedades antioxidantes y antiinflamatorias . Estas propiedades están asociadas con una reducción de la prevalencia de enfermedades crónicas .
Mecanismo De Acción
Target of Action
Soyosaponin Ac primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system, serving as primary sensors for pathogens and initiating inflammatory responses .
Mode of Action
Soyosaponin Ac interacts with its targets by downregulating MyD88 expression and suppressing the recruitment of TLR4 and MyD88 into lipid rafts . This interaction results in a decrease in the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also reduces the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) .
Biochemical Pathways
The primary biochemical pathways affected by Soyosaponin Ac include the TLR4/MyD88 signaling pathway and the nuclear factor kappa B (NF-κB) pathway . Downstream effects of these pathways include the modulation of inflammatory responses and the regulation of immune cell activity .
Pharmacokinetics
It is known that soyasaponins are present in various parts of the soybean plant, including the roots , suggesting that they may be readily absorbed and distributed within the plant
Result of Action
The molecular and cellular effects of Soyosaponin Ac’s action include a significant reduction in inflammation . This is achieved through the downregulation of MyD88 expression, suppression of TLR4 and MyD88 recruitment into lipid rafts, and the subsequent decrease in pro-inflammatory cytokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Soyosaponin Ac. For instance, the secretion of soyasaponins, including Soyosaponin Ac, from soybean roots peaks during early vegetative stages . Additionally, climatic factors at specific growth stages can affect the concentration of soyasaponins in soybean
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Soyosaponin Ac interacts with various enzymes, proteins, and other biomolecules. For instance, the UGT73F4 gene has been identified as being responsible for the biosynthesis of Soyosaponin Ac . This gene showed significant changes in its expression patterns in two soybean cultivars, and Soyosaponin Ac contents were also altered under several abiotic stress conditions .
Cellular Effects
Soyosaponin Ac has been reported to have various effects on cells. For instance, it has been shown to have protective effects against the production of hydrogen peroxide-induced reactive oxygen species in cells . The cellular antioxidant activity of Soyosaponin Ac was found to be in a dose-dependent manner at concentrations ranging between 25 and 400 μg/mL in 24 hours .
Molecular Mechanism
The molecular mechanisms underlying Soyosaponin Ac’s bioactivities are associated with the inhibitory modulation on signaling pathways including nuclear factor kappa B (NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and mitogen activated protein kinases (MAPKs) .
Temporal Effects in Laboratory Settings
The secretion of Soyosaponin Ac peaked during early vegetative stages . In particular, Soyosaponin Ac was the major compound secreted by soybean roots .
Dosage Effects in Animal Models
Soyosaponin Ac has been reported to have an anti-obesity effect in mice fed a high-fat diet . The anti-obesity effect of Soyosaponin Ac was stronger than that of group B soyasaponin glycosides, without a loss in muscle weight .
Metabolic Pathways
Soyosaponin Ac is involved in the soyasaponin biosynthetic pathway . Several genes related to this pathway showed significant changes in their expression patterns in two soybean cultivars .
Transport and Distribution
GmMATE100, a transporter protein, has been identified as being responsible for the transport of Soyosaponin Ac from the cytoplasm to the vacuole . This transporter is localized to the vacuolar membrane in both plant and yeast cells .
Subcellular Localization
Soyosaponin Ac is localized to the vacuolar membrane in both plant and yeast cells . This localization is facilitated by the GmMATE100 transporter .
Propiedades
IUPAC Name |
5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQKNJJAVDRYFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H104O32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B591350.png)

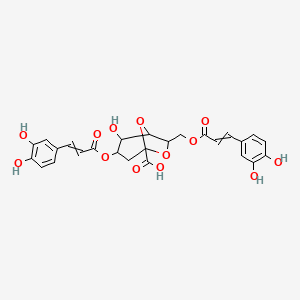
![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)

